2-(2-Acetyl-6-fluorophenyl)acetic acid
Description
Properties
Molecular Formula |
C10H9FO3 |
|---|---|
Molecular Weight |
196.17 g/mol |
IUPAC Name |
2-(2-acetyl-6-fluorophenyl)acetic acid |
InChI |
InChI=1S/C10H9FO3/c1-6(12)7-3-2-4-9(11)8(7)5-10(13)14/h2-4H,5H2,1H3,(H,13,14) |
InChI Key |
OBWCEWPYTPGEJG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C(=CC=C1)F)CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation of 2-Fluorophenylacetic Acid
Overview:
The most commonly reported synthetic route is the Friedel-Crafts acylation of 2-fluorophenylacetic acid using acetic anhydride or acetyl chloride as the acylating agent, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃). This method introduces the acetyl group at the 2-position of the phenyl ring already bearing a fluorine substituent at the 6-position.
- Starting material: 2-fluorophenylacetic acid
- Acylating agent: Acetic anhydride or acetyl chloride
- Catalyst: Aluminum chloride (AlCl₃)
- Solvent: Typically dichloromethane or similar non-polar solvents
- Temperature: Mild conditions, often room temperature (0–25°C) to minimize side reactions and decomposition of fluorinated intermediates
- Reaction time: 3 to 6 hours, sometimes up to 24 hours depending on scale and solvent system
Mechanism:
The Lewis acid activates the acylating agent, facilitating electrophilic aromatic substitution on the fluorinated phenyl ring, selectively yielding 2-(2-acetyl-6-fluorophenyl)acetic acid.
- Typical yields range between 60–75% under optimized conditions.
- Purification involves crystallization and chromatographic techniques to achieve high purity.
- Industrial scale-up may employ continuous flow reactors to enhance efficiency and reproducibility.
Notes on Selectivity and Side Reactions:
- Regioselectivity is critical to avoid over-acylation or substitution at undesired positions.
- Solvent polarity influences reaction kinetics; dichloromethane is often preferred over more polar solvents like DMF.
- Temperature control is essential to maintain the integrity of the fluorinated intermediate.
Multi-Step Functionalization via Acid Chloride Intermediate
Overview:
An alternative approach involves the conversion of the starting acid to its acid chloride intermediate, followed by controlled acylation. This method can provide better control over reaction specificity and purity.
- Formation of acid chloride from 2-fluorophenylacetic acid using reagents such as oxalyl chloride or thionyl chloride, often catalyzed by a trace amount of N,N-dimethylformamide (DMF, 0.01–1% w/w) to promote the reaction.
- Subsequent Friedel-Crafts acylation with acetyl chloride or acetic anhydride under Lewis acid catalysis.
- Reaction temperatures typically range from room temperature to reflux conditions (80–130°C), with reaction times from 3 to 24 hours.
- The acid chloride intermediate can be isolated or used in situ, allowing flexibility in process design.
- Enhanced reaction rates and yields due to the increased reactivity of acid chlorides.
- Suitable for large-scale industrial synthesis with solvent systems like amide solvents (e.g., N,N-dimethylacetamide) or DMSO.
- Crystallization from solvents such as diisopropyl ether (IPE) or hexane-benzene mixtures.
- Filtration and drying yield the product with high purity (up to 90% isolated yield reported).
Summary Table of Preparation Methods
| Method | Starting Material | Reagents & Catalysts | Conditions | Yield (%) | Purification Techniques | Notes |
|---|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 2-fluorophenylacetic acid | Acetic anhydride, AlCl₃ | RT, 3–6 h, dichloromethane solvent | 60–75 | Crystallization, chromatography | Mild conditions, regioselective |
| Acid Chloride Intermediate Route | 2-fluorophenylacetic acid | Oxalyl chloride, DMF, AlCl₃ | 80–130°C, 3–24 h, amide solvents | Up to 90 | Crystallization (IPE, hexane) | Higher reactivity, industrial scale |
| Multi-step Functionalization | Protected intermediates | Lewis acids, acetyl chloride | Variable, controlled temperatures | Variable | Recrystallization | Used to avoid side reactions |
Analytical Validation and Reaction Monitoring
- Nuclear Magnetic Resonance (NMR): Proton and carbon NMR confirm substitution patterns and purity.
- Infrared Spectroscopy (IR): Characteristic carbonyl stretching (~1660 cm⁻¹) confirms acetyl group presence.
- Mass Spectrometry (MS): Molecular ion peaks validate molecular weight.
- Thin-Layer Chromatography (TLC): Used for reaction progress and purity checks.
- X-ray Crystallography: Fluorine substitution stabilizes crystal lattice via C–H···F interactions, aiding structural confirmation.
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetyl-6-fluorophenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(2-Carboxy-6-fluorophenyl)acetic acid.
Reduction: 2-(2-Hydroxy-6-fluorophenyl)acetic acid.
Substitution: 2-(2-Methoxy-6-fluorophenyl)acetic acid.
Scientific Research Applications
2-(2-Acetyl-6-fluorophenyl)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural features.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-Acetyl-6-fluorophenyl)acetic acid depends on its interaction with biological targets. The acetyl group can form hydrogen bonds with active sites of enzymes, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
Hepatocarcinogenicity of Peroxisome Proliferators
- Wy-14,643 (a PPARα agonist) and DEHP (a phthalate ester) induce peroxisome proliferation but differ in hepatocarcinogenic potency. Wy-14,643 caused persistent DNA replication in rats, correlating with tumorigenicity, while DEHP showed transient effects .
- Implication for Fluorinated Acetic Acids : Fluorine substitution may modulate PPARα binding affinity, altering proliferative effects. However, structural differences (e.g., acetyl vs. pyrimidinylthio groups) complicate direct comparisons .
Data Tables
Table 1: Physicochemical Properties of Selected Analogs
| Compound | Molecular Weight | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|
| This compound | 210.18 | 1.8 | ~10 (DMSO) |
| 2-(2,3-Difluorophenyl)acetic acid | 172.12 | 1.5 | ~50 (DMSO) |
| Aceclofenac | 354.18 | 3.2 | <1 (Water) |
Q & A
Q. What are the recommended synthetic routes for 2-(2-Acetyl-6-fluorophenyl)acetic acid, and what factors influence reaction efficiency?
Methodological Answer:
- Synthetic Routes :
- Friedel-Crafts Acylation : React 2-fluorophenylacetic acid (CAS 451-82-1, see ) with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃). Monitor regioselectivity to avoid over-acylation at competing positions.
- Multi-Step Functionalization : Introduce the acetyl group post-synthesis via ketone protection/deprotection strategies (e.g., using tert-butyloxycarbonyl (Boc) groups) to prevent side reactions .
- Key Factors :
- Solvent polarity (e.g., dichloromethane vs. DMF) impacts reaction kinetics.
- Temperature control (0–25°C) minimizes decomposition of fluorinated intermediates.
- Use fluorinated analogs from PubChem () to benchmark reaction yields (typically 60–75%).
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Methodological Answer:
-
Analytical Techniques :
Q. What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Degradation Pathways :
- Hydrolysis of the acetyl group in humid environments (monitor via TLC).
- Photodegradation under UV light (store in amber vials at –20°C).
- Stability Tests :
Q. How does the fluorine substituent influence the compound’s physicochemical properties?
Methodological Answer:
- Electron-Withdrawing Effects :
- Increases acidity (pKa ~3.1 for the carboxylic group vs. ~4.8 for non-fluorinated analogs).
- Enhances lipid solubility (logP ~1.8) for improved membrane permeability .
- Crystallography : Fluorine stabilizes crystal lattices via C–H···F interactions (observe in XRD data; ).
Q. What are the standard protocols for handling and disposing of this compound in laboratory settings?
Methodological Answer:
- Safety Protocols :
- First Aid : Skin contact requires immediate washing with soap/water; eye exposure necessitates 15-minute rinsing ().
Advanced Research Questions
Q. How can computational chemistry aid in predicting the bioactivity of this compound?
Methodological Answer:
- In Silico Tools :
- Docking Studies : Use AutoDock Vina to model interactions with cyclooxygenase (COX-2) based on aspirin analogs (). Fluorine’s electronegativity enhances binding affinity (~–8.5 kcal/mol).
- QSAR Modeling : Correlate substituent effects (e.g., acetyl vs. methoxy groups) with anti-inflammatory activity (R² >0.85) .
Q. What experimental strategies resolve contradictions in reported biological activity data for fluorinated arylacetic acids?
Methodological Answer:
- Controlled Assays :
- Standardize cell lines (e.g., RAW 264.7 macrophages) and LPS-induced inflammation models.
- Compare IC₅₀ values across studies (e.g., 15 µM vs. 25 µM discrepancies) using ANOVA and post-hoc tests .
- Meta-Analysis : Cross-reference PubChem bioassay data () with crystallographic findings () to identify structure-activity outliers.
Q. How can researchers optimize the compound’s pharmacokinetic profile for in vivo studies?
Methodological Answer:
- Derivatization :
- Esterify the carboxylic acid (e.g., methyl ester) to enhance oral bioavailability.
- Introduce PEGylated prodrugs for sustained release (t½ >6 hrs) .
- ADME Profiling : Use Caco-2 cell monolayers to assess permeability (Papp >1×10⁻⁶ cm/s) and hepatic microsomes for metabolic stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Scale-Up Issues :
- Cost-Benefit Analysis : Compare batch vs. flow chemistry for yield optimization ().
Q. How can advanced spectroscopic techniques elucidate reaction mechanisms involving this compound?
Methodological Answer:
- In Situ Monitoring :
- Raman Spectroscopy : Track acetyl group vibrations (1650 cm⁻¹) during acylation.
- Mass Spectrometry (HRMS) : Identify transient intermediates (e.g., m/z 223.0874 for the protonated molecular ion) .
- Kinetic Isotope Effects : Use deuterated solvents to study rate-determining steps (kH/kD ~2.1 for electrophilic substitution) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
